molecular formula C18H14FNO4 B2682578 Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate CAS No. 477499-42-6

Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate

Cat. No. B2682578
CAS RN: 477499-42-6
M. Wt: 327.311
InChI Key: WBSFSIDIHCGDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate is a chemical compound. It’s related to the benzofuran class of compounds, which are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, benzofuran rings can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate is a compound that has been explored in various synthetic chemistry contexts. For instance, it is involved in the synthesis of benzofuran derivatives, demonstrating the compound's utility in creating structurally diverse molecules. In one study, an efficient domino strategy was employed for the synthesis of polyfunctionalized benzofuran-4(5H)-ones, highlighting the potential of ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate derivatives in the development of complex molecular frameworks (Ma et al., 2014).

Catalytic Applications

The compound has found use in catalytic processes as well. Research into the palladium-catalyzed direct 3-arylation of benzofurans using low catalyst loadings includes the exploration of derivatives of ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate. This process allows for the cost-effective and environmentally friendly preparation of 3-arylbenzofuran derivatives, showing the compound's applicability in sustainable chemical synthesis (Ionita et al., 2010).

Pharmacological Research

Although avoiding specifics on drug use and dosage, it's worth noting the broader context of ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate derivatives in pharmacological research. For example, compounds with similar benzofuran and benzamido moieties have been studied for their pharmacokinetic profiles and potential medicinal applications, underscoring the importance of such structures in drug development (Fang et al., 2013).

Material Science and Analytical Applications

The versatility of ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate extends to material science and analytical chemistry. For instance, derivatives of this compound have been synthesized and characterized, with potential applications in the development of new materials and analytical reagents (Saeed et al., 2010).

Future Directions

Benzofuran compounds, including Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate, have potential applications in many aspects due to their biological activities. They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

properties

IUPAC Name

ethyl 3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4/c1-2-23-18(22)16-15(13-5-3-4-6-14(13)24-16)20-17(21)11-7-9-12(19)10-8-11/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSFSIDIHCGDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-fluorobenzamido)benzofuran-2-carboxylate

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